molecular formula C11H16BrClN2O2S B8481519 1-(2-Bromobenzenesulfonyl)piperidin-3-amine hydrochloride

1-(2-Bromobenzenesulfonyl)piperidin-3-amine hydrochloride

Cat. No. B8481519
M. Wt: 355.68 g/mol
InChI Key: BQGQOPZAXDSJGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09079866B2

Procedure details

A solution of racemic tert-butyl (1-((2-bromophenyl)sulfonyl)piperidin-3-yl)carbamate (82 mg, 0.20 mmol) in CH2Cl2 (5 mL) was treated with 2 N HCl/Et2O (1 mL, 2 mmol) and stirred 16 hours at rt. The reaction mixture was then concentrated to dryness to give the title compound in quantitative yield. The product was used without further purification.
Name
racemic tert-butyl (1-((2-bromophenyl)sulfonyl)piperidin-3-yl)carbamate
Quantity
82 mg
Type
reactant
Reaction Step One
Name
HCl Et2O
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8]([N:11]1[CH2:16][CH2:15][CH2:14][CH:13]([NH:17]C(=O)OC(C)(C)C)[CH2:12]1)(=[O:10])=[O:9].[ClH:25].CCOCC>C(Cl)Cl>[ClH:25].[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8]([N:11]1[CH2:16][CH2:15][CH2:14][CH:13]([NH2:17])[CH2:12]1)(=[O:10])=[O:9] |f:1.2,4.5|

Inputs

Step One
Name
racemic tert-butyl (1-((2-bromophenyl)sulfonyl)piperidin-3-yl)carbamate
Quantity
82 mg
Type
reactant
Smiles
BrC1=C(C=CC=C1)S(=O)(=O)N1CC(CCC1)NC(OC(C)(C)C)=O
Name
HCl Et2O
Quantity
1 mL
Type
reactant
Smiles
Cl.CCOCC
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred 16 hours at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated to dryness

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
Cl.BrC1=C(C=CC=C1)S(=O)(=O)N1CC(CCC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.